molecular formula C4H8ClN B3055087 3-Chloro-1-methylazetidine CAS No. 62999-27-3

3-Chloro-1-methylazetidine

Cat. No.: B3055087
CAS No.: 62999-27-3
M. Wt: 105.56 g/mol
InChI Key: WXKCTFWSGGKULR-UHFFFAOYSA-N
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Description

3-Chloro-1-methylazetidine is a four-membered heterocyclic compound with the molecular formula C4H8ClN It is a derivative of azetidine, characterized by the presence of a chlorine atom and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methylazetidine typically involves the reaction of azetidine with chlorinating agents. One common method is the reaction of azetidine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom. Another approach involves the use of phosphorus pentachloride (PCl5) as the chlorinating agent. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and yield. The use of automated systems also minimizes the risk of side reactions and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-methylazetidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.

    Reduction Reactions: Reduction of this compound can lead to the formation of azetidine derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and sodium methoxide (NaOCH3) for methoxy substitution. These reactions typically occur under mild conditions with solvents like methanol or ethanol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted azetidines, while oxidation reactions can produce N-oxides.

Scientific Research Applications

3-Chloro-1-methylazetidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-1-methylazetidine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.

Comparison with Similar Compounds

    Azetidine: The parent compound without the chlorine and methyl substituents.

    3-Chloroazetidine: Similar to 3-Chloro-1-methylazetidine but lacks the methyl group.

    1-Methylazetidine: Similar to this compound but lacks the chlorine atom.

Uniqueness: this compound is unique due to the presence of both the chlorine and methyl groups, which confer distinct reactivity and properties. The chlorine atom makes it a versatile intermediate for further functionalization, while the methyl group can influence its steric and electronic characteristics, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

3-chloro-1-methylazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN/c1-6-2-4(5)3-6/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKCTFWSGGKULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60535540
Record name 3-Chloro-1-methylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62999-27-3
Record name 3-Chloro-1-methylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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